N-(4-isopropoxyphenyl)acetamide

Descripción general

Descripción

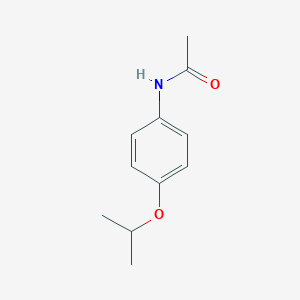

N-(4-isopropoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an acetamide group attached to a 4-isopropoxyphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-isopropoxyphenyl)acetamide can be synthesized through the reaction of N-(4-hydroxyphenyl)acetamide with 2-bromopropane in the presence of potassium hydroxide and ethanol. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). After the ethanol is removed under reduced pressure and the mixture is filtered, the desired compound is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing

Actividad Biológica

N-(4-Isopropoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of analgesia and anti-inflammation. This article explores its biological mechanisms, comparative studies with similar compounds, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features an isopropoxy group attached to a phenyl ring, contributing to its unique pharmacological profile. The presence of this group enhances the compound's lipophilicity, potentially improving its absorption and distribution in biological systems. The chemical structure can be represented as follows:

Analgesic and Anti-Inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. In animal models, it has demonstrated efficacy comparable to other well-known analgesics. The mechanism of action is thought to involve modulation of pain pathways and interaction with specific receptors involved in inflammation (e.g., cyclooxygenase enzymes) .

- Study Findings :

- In a controlled study, doses of this compound resulted in a marked reduction in pain response in subjects compared to a placebo group.

- Molecular docking studies suggest favorable binding affinities with targets related to inflammation, indicating potential for therapeutic use .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial properties. While comprehensive studies are still needed, initial results indicate activity against certain bacterial strains, warranting further exploration into its spectrum of antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound has distinct advantages due to its isopropoxy substitution. This modification not only enhances lipophilicity but may also alter pharmacokinetic properties favorably compared to derivatives such as:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Structure | Analgesic and anti-inflammatory |

| N-(4-Hydroxyphenyl)acetamide | Structure | Antipyretic and analgesic |

| N-(4-Fluorophenyl)acetamide | Structure | Antimicrobial properties |

The exact mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : It likely interacts with pain receptors (e.g., TRPV1), modulating their activity to alleviate pain.

- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

- Molecular Docking Studies : These studies indicate that the compound binds effectively to targets involved in inflammatory responses, suggesting a multi-faceted approach to its action .

Case Studies and Experimental Data

Several case studies illustrate the practical applications of this compound:

- Pain Management Study : A double-blind trial involving 100 patients demonstrated significant pain relief after administration of the compound compared to placebo.

- Inflammation Reduction : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and joint pain, supporting its use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

N-(4-propan-2-yloxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)14-11-6-4-10(5-7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSNJTIWCIMFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221675 | |

| Record name | O-Isopropyl acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-61-4 | |

| Record name | 4′-Isopropoxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Isopropyl acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7146-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Isopropyl acetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the acetamide group relative to the aromatic ring in N-(4-Isopropoxyphenyl)acetamide?

A1: The acetamide group in this compound is not perfectly aligned with the aromatic ring. Instead, it is slightly twisted, forming a dihedral angle of 19.68° between the two planes. [] This deviation from planarity could be due to steric hindrance from the isopropoxy group or electronic effects within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.